3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea
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Overview
Description
3-(3,4-Dichlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a urea functional group. The compound is characterized by the presence of a dichlorophenyl group, a tetrahydropyran ring, and a thiophenylmethyl group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Introduction of the Dichlorophenyl Group: This step may involve the use of a chlorinated aromatic compound and appropriate coupling reagents.
Incorporation of the Tetrahydropyran Ring: This can be done through cyclization reactions or by using pre-formed tetrahydropyran derivatives.
Attachment of the Thiophenylmethyl Group: This step might involve the use of thiophene derivatives and suitable alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the urea moiety.
Reduction: Reduction reactions could target the dichlorophenyl group or the urea functional group.
Substitution: The compound may participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound might be investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine
The compound could be explored for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of agrochemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
3-(3,4-Dichlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(methyl)urea: Similar structure but with a methyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
The presence of the thiophen-2-ylmethyl group in 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-15-4-3-12(10-16(15)19)20-17(22)21(11-14-2-1-9-24-14)13-5-7-23-8-6-13/h1-4,9-10,13H,5-8,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYCPVDRUQROTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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